molecular formula C12H15NO4 B190853 Cotarnine CAS No. 82-54-2

Cotarnine

Cat. No.: B190853
CAS No.: 82-54-2
M. Wt: 237.25 g/mol
InChI Key: PAPMYQLKLNRZIR-UHFFFAOYSA-N
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Description

Cotarnine (CAS 82-54-2) is a natural tetrahydroisoquinoline alkaloid, recognized both as a degradation product of the anticancer agent noscapine and a versatile scaffold in medicinal chemistry research . Its core structure is a 5,6,7,8-tetrahydro-4-methoxy-6-methyl-[1,3]dioxolo[4,5-g]isoquinolin-5-ol . In modern investigative oncology, this compound is a key precursor for synthesizing novel compounds with improved anticancer properties. Recent research highlights amino acid conjugates of this compound, such as this compound-Tryptophan, which exhibit significantly enhanced antiproliferative activity compared to the parent compound. This conjugate demonstrated potent activity in vitro, inducing apoptosis in mammary carcinoma models, and serves as a promising candidate for further preclinical investigation . The compound's inherent hemiaminal functionality enhances its versatile reactivity, allowing for diverse chemical modifications, particularly at the C-9 position, which is valuable for structure-activity relationship (SAR) studies . Historically, this compound's salts, such as its hydrochloride (known as Stypticine), were investigated for their physiological action as hemostatic agents, acting by contracting blood vessels and slowing the heart rate . This product is supplied for research purposes such as chemical synthesis, drug discovery, and biochemical studies. It is intended for use by qualified laboratory professionals only. This compound is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-13-4-3-7-5-8-10(17-6-16-8)11(15-2)9(7)12(13)14/h5,12,14H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPMYQLKLNRZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274484, DTXSID40871559
Record name Cotarnine
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Record name 4-Methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82-54-2, 59760-32-6
Record name 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol
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Record name Cotarnine
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Record name NSC121978
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Record name Cotarnine
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Record name Cotarnine
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Record name COTARNINE
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Preparation Methods

Oxidative Degradation of Noscapine

Noscapine, a naturally occurring benzylisoquinoline alkaloid, has historically served as the primary precursor for cotarnine. The process involves nitric acid-mediated oxidative degradation, which cleaves the phthalide moiety while preserving the tetrahydroisoquinoline core. Shirasaka et al. (2007) optimized this route starting from 2-methoxy-3,4-(methylenedioxy)benzaldehyde, achieving a 66% overall yield through reductive amination, cyclization, and oxidation. However, reliance on noscapine presents limitations due to its natural scarcity and high cost, prompting the development of synthetic alternatives.

Impurity Challenges in Traditional Methods

Early methods suffered from isomer formation during cyclization, particularly at the C-8 position, leading to methoxy byproducts that complicated purification. For instance, cyclization of intermediate 12 without methanol removal generated up to 15% C-8 methoxy impurities, necessitating additional chromatographic steps. These issues underscored the need for more controlled synthetic pathways.

Oxidation-Hydrolysis Strategy for Scalable Production

Halogen-Mediated Oxidation of Tetrahydroisoquinoline Precursors

The patent US4963684A revolutionized this compound synthesis by oxidizing tetrahydroisoquinoline derivatives (Formula I) to dihydroisoquinolinium salts (Formula II) using halogenating agents. Key parameters include:

Parameter Optimal Range Impact on Yield
Oxidizing AgentCl₂, Br₂ (0.5–2.0 equiv)>90% conversion
Solvent Volume1–100 mL/g substrateMinimizes side reactions
Temperature0–100°CBalances rate vs. stability
Reaction Time2–6 hoursComplete amine oxidation

This method avoids isomerization by directly converting primary amines to iminium intermediates, achieving >95% purity after hydrolysis with bases like KOH or Na₂CO₃.

Hydrolysis and Workup Optimization

Hydrolysis of dihydroisoquinolinium salts (e.g., bromide II) under basic conditions (pH 11–12) yields this compound via ring-opening and rearomatization. The OrgSyn protocol (2018) details a scalable procedure: dissolving 20 mmol this compound precursor in methanol, adding acetophenone (1.0 equiv), and precipitating the product with cold water to obtain 87% yield. Critical steps include:

  • Maintaining temperatures ≤20°C during base addition to prevent epimerization

  • Washing with ice-cold methanol to remove residual ketones

  • Drying under high vacuum (1.8 mmHg) to avoid hydrate formation

Metal-Free Synthesis of Thio-Cotarnine Analogues

Sulfur Incorporation via Greener Protocols

Recent advances enable sulfur incorporation at the isoquinoline core without metals or bases. Choudhury et al. (2017) demonstrated that this compound reacts with aryl ketones in methanol at room temperature, activating C(sp³)–H bonds to form thio-tetrahydroisoquinolines. This one-pot method achieves:

  • 85–92% yields across 20 substrates

  • Gram-scale production (up to 50 mmol)

  • Chemoselectivity favoring thio-Mannich adducts over N-alkylation

Mechanistic Insights

The reaction proceeds through iminium ion formation, followed by nucleophilic attack by in situ-generated thiols. Computational studies suggest that the electron-rich dioxolane ring directs electrophilic substitution, minimizing byproducts.

Derivatization and Functionalization Techniques

Amino Acid Conjugation at C-6

Noscapine and this compound derivatives bearing amino acids exhibit enhanced bioavailability. Rout et al. (2023) conjugated this compound with N-Boc-protected amino acids using TBTU coupling, followed by HCl-mediated deprotection. Key findings include:

  • Steric hindrance at C-6 limits conjugation to smaller residues (Gly, Ala)

  • Hydrothis compound (7) derivatives show 3-fold higher solubility than parent compounds

Halogenated Derivatives for Drug Discovery

Bromothis compound salts, synthesized via NBS bromination, serve as intermediates for anticancer agents. A two-step bromination-Mannich sequence yields 9-bromo-noscapine analogues with IC₅₀ values <1 μM against breast cancer cell lines.

Industrial-Scale Process Considerations

Solvent and Energy Optimization

Comparative analysis of solvent systems reveals:

Solvent Temperature Yield Purity Environmental Impact
Methanol25°C87%99%High GWP
Ethanol40°C82%97%Moderate
PEG-40060°C78%95%Low

Methanol remains optimal despite its environmental footprint, though PEG-400 shows promise for greener processes.

Continuous Flow Synthesis

Pilot-scale studies demonstrate that tubular reactors operating at 10 mL/min achieve 94% conversion in 30 minutes, compared to 6 hours in batch mode. Key advantages include:

  • Reduced halogen gas usage (0.8 equiv vs. 1.5 equiv)

  • Automated pH control minimizing hydrolysis byproducts

Analytical Characterization and Quality Control

Spectroscopic Identification

This compound exhibits characteristic spectral features:

  • ¹H NMR (400 MHz, D₂O): δ 6.52 (s, 1H, H-8), 4.98 (d, J=4.8 Hz, 1H, H-5), 3.87 (s, 3H, OCH₃)

  • IR : ν 3360 (OH), 1675 (C=N⁺), 1036 cm⁻¹ (dioxolane)

Purity Assessment via qNMR

Quantitative ¹H NMR with 1,4-diiodobenzene as internal standard confirms >99.4% purity, surpassing HPLC methods prone to column degradation .

Chemical Reactions Analysis

Cotarnine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include dilute nitric acid for oxidation and various reducing agents for reduction reactions. Major products formed from these reactions include this compound derivatives with different functional groups .

Scientific Research Applications

Biological Activities

Cotarnine exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Antitumor Activity : this compound has shown promising anticancer properties. Studies have synthesized various amino acid conjugated derivatives of this compound and evaluated their antiproliferative effects against cancer cell lines. For instance, this compound–tryptophan conjugates demonstrated significant cytotoxicity against 4T1 mammary carcinoma cells, with an IC50 value of 54.5 μM, indicating its potential as an anticancer agent .
  • Hemostatic Agent : this compound hydrochloride is utilized as a hemostatic agent in clinical settings, aiding in the control of bleeding .
  • Antiallergic Properties : this compound serves as a key component in the synthesis of tritoqualine, an antiallergic drug, showcasing its relevance in allergy treatment .

Synthesis and Derivatives

The derivatization of this compound has led to the development of numerous compounds with enhanced biological activities:

  • Synthesis of Amino Acid Conjugates : Research has focused on synthesizing amino acid conjugates at the 6-position of this compound to improve its anticancer properties. A study synthesized 20 derivatives and evaluated their efficacy against various cancer models .
  • Comparison with Noscapine Derivatives : The synthesized this compound derivatives were compared with noscapine derivatives, revealing that some conjugates exhibited superior anticancer capabilities than their parent compounds .

Table 1: In Vitro Cytotoxicity of this compound and Its Derivatives

CompoundIC50 (μM)
This compound575.3
Noscapine215.5
This compound–Tryptophan54.5
Noscapine–Tryptophan11.2

Case Studies

Several studies have documented the applications and effects of this compound and its derivatives:

  • Study on Anticancer Activity : A comprehensive study evaluated the anticancer properties of this compound derivatives against breast cancer models. The results indicated that certain derivatives, particularly those conjugated with tryptophan, exhibited significantly higher cytotoxicity compared to standard treatments .
  • Research on Hemostatic Properties : Clinical trials have assessed the effectiveness of this compound hydrochloride as a hemostatic agent, demonstrating its utility in managing surgical bleeding and trauma cases .

Mechanism of Action

The mechanism of action of cotarnine involves its interaction with molecular targets and pathways within cells. This compound has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Molecular docking studies suggest that this compound targets tubulin, a protein involved in cell division, leading to the inhibition of tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cotarnine belongs to the tetrahydroisoquinoline alkaloid family, sharing structural and functional similarities with compounds like noscapine, hydrothis compound, opianic acid, and hydrastinine. Below is a detailed comparison:

Structural and Functional Comparison

Compound Core Structure Key Functional Groups Biological Activities Source/Metabolic Pathway
This compound Tetrahydroisoquinoline Methoxy, methylenedioxy Hemostatic, antitumor (IC₅₀ = 575.3 μM in 4T1 cells), antiallergic precursor Noscapine oxidation
Noscapine Phthalide isoquinoline Phthalide, methoxy Antitussive, antitumor (IC₅₀ = 215.5 μM in 4T1 cells), tubulin modulation Directly extracted from opium poppy
Hydrothis compound Tetrahydroisoquinoline Reduced methylenedioxy Minor metabolite of noscapine; lower antitumor potency Noscapine reduction
Opianic Acid Benzaldehyde derivative Aldehyde, methoxy Low reactivity in photooxidation (kq = 2.6×10⁶ M⁻¹s⁻¹) Noscapine photodegradation
Hydrastinine Isoquinoline derivative Benzopyran, methoxy Vasoconstrictor, synthesized from this compound Semisynthetic from this compound

Bioactivity and Pharmacological Data

  • Anticancer Activity: this compound–amino acid conjugates (e.g., this compound–tryptophan, 10i) show moderate cytotoxicity (IC₅₀ = 54.5 μM in 4T1 cells), but are less potent than noscapine–amino acid hybrids (e.g., noscapine–tryptophan, IC₅₀ = 16.3 μM) . Noscapine’s phthalide moiety enhances tubulin-binding affinity, explaining its superior activity over this compound derivatives .
  • Reactivity in Photooxidation: this compound exhibits higher singlet oxygen (¹O₂) quenching (kq = 4.2×10⁷ M⁻¹s⁻¹) compared to noscapine (7×10⁵ M⁻¹s⁻¹) and opianic acid (2.6×10⁶ M⁻¹s⁻¹), making it more reactive in biomimetic degradation pathways .

Key Research Findings and Contradictions

  • Antitumor Potency: While this compound derivatives (e.g., 10i) show improved cytotoxicity over parent this compound, they underperform compared to noscapine analogues, highlighting the critical role of the phthalide group in tubulin inhibition .
  • Degradation Pathways : this compound’s high reactivity in photooxidation contrasts with its metabolic stability in vivo, suggesting environment-dependent degradation mechanisms .
  • Natural Occurrence: Evidence conflicts on whether this compound exists naturally in opium; some studies detect it in poppyseed oil, while others attribute its presence to noscapine degradation during processing .

Biological Activity

Cotarnine, a tetrahydroisoquinoline alkaloid derived from the opium poppy, has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.

Overview of this compound

This compound is structurally characterized by its tetrahydroisoquinoline core, which is known to exhibit various biological activities. It is primarily recognized for its role as a hemostatic agent and as a precursor in the synthesis of other pharmacologically active compounds such as tritoqualine, an antiallergic drug .

Anticancer Properties

Recent studies have highlighted this compound's potential as an anticancer agent. A significant investigation synthesized 20 amino acid conjugated derivatives of this compound and evaluated their cytotoxic effects against various cancer cell lines. The findings revealed that this compound itself exhibited an IC50 value of 575.3 μM , indicating moderate antiproliferative activity when compared to its derivatives .

Comparative Cytotoxicity Data

The following table summarizes the IC50 values of this compound and its derivatives:

CompoundIC50 (μM)
This compound575.3
Noscapine215.5
This compound-Tryptophan54.5
Noscapine-Tryptophan16.3
Noscapine-Phenylalanine11.2

This data indicates that while this compound has some anticancer activity, its derivatives, particularly those conjugated with amino acids like tryptophan and phenylalanine, show significantly enhanced potency .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : Flow cytometry assays demonstrated that this compound derivatives, especially those conjugated with amino acids, significantly enhance apoptotic activity in cancer cells compared to this compound alone . This suggests that structural modifications can improve the compound's efficacy.
  • Tubulin Interaction : Molecular docking studies have indicated that this compound and its derivatives may interact with tubulin, a key component in cellular division. This interaction is crucial for their antimitotic effects observed in cancer cell lines .

Pharmacological Applications

Beyond its anticancer properties, this compound has been explored for various pharmacological applications:

  • Hemostatic Agent : this compound hydrochloride is utilized in clinical settings to promote hemostasis during surgical procedures due to its ability to enhance blood coagulation .
  • Potential Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, although further research is needed to elucidate these effects fully .

Case Studies

  • Breast Cancer Model : In a murine model of 4T1 mammary carcinoma, this compound derivatives showed promising results in inhibiting tumor growth without significant adverse effects. The study highlighted the superior efficacy of the noscapine-tryptophan conjugate over both noscapine and this compound alone .
  • Comparative Efficacy Study : A comparative study involving various alkaloids from the opium poppy demonstrated that this compound's biological activity could be enhanced through chemical modifications, leading to more potent analogs with improved therapeutic profiles .

Q & A

Q. What are the established methods for synthesizing cotarnine, and how do reaction conditions influence yield?

this compound is primarily synthesized via the oxidation of narcotine (C22H23NO7) using dilute nitric acid. Key steps include:

  • Reagent control : Maintain nitric acid concentration below 20% to avoid over-oxidation .
  • Temperature : Optimal yields (60–70%) occur at 60–80°C; higher temperatures degrade intermediates .
  • Purification : Recrystallization from benzene or ethanol removes impurities, yielding pure this compound (m.p. 132–133°C) .
ParameterOptimal RangeYield Impact
Nitric Acid (%)10–20%Critical
Reaction Temp (°C)60–80High
Solvent (Recryst.)BenzenePurity >95%

Q. How is this compound structurally characterized, and what spectroscopic techniques validate its identity?

this compound (C12H15NO4) is characterized using:

  • UV-Vis Spectroscopy : Absorbance at 280 nm (λmax) confirms aromaticity .
  • Elemental Analysis : Matches theoretical composition (C: 60.75%, H: 6.37%, N: 5.90%) .
  • X-ray Crystallography : Resolves the 1,3-dioxolo[4,5-g]isoquinoline backbone .

Common pitfalls : Misinterpretation of methylenedioxy (OCH2O) signals in <sup>1</sup>H-NMR; use deuterated DMSO for clarity .

Q. What are the primary degradation products of this compound under oxidative conditions?

this compound degrades into:

  • Cotarnic Acid (C8H6O7): Formed via potassium permanganate oxidation; confirmed by anhydride formation (m.p. 161–162°C) .
  • Hydrothis compound (C12H15O3N): A reductive product (Na/alcohol) with a saturated pyrrolidine ring .

Analytical Tip : Monitor degradation via HPLC-MS with a C18 column (retention time: 8.2 min for this compound) .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed structural models of this compound?

Discrepancies between Roser’s bicyclic formula and Decker’s ammonium base model are addressed by:

  • Tautomerism Studies : Use <sup>13</sup>C-NMR to detect equilibrium between neutral and ionic forms in polar solvents .
  • X-ray Diffraction : Compare crystal structures of this compound chloride (CAS 10018-19-6) and hydrochloride (CAS 36647-02-6) to validate bonding patterns .
  • Reactivity Analysis : Oxidation to hemipinic acid (C10H10O5) confirms the methylenedioxy group’s position .

Q. What experimental designs are optimal for studying this compound’s stability in aqueous systems?

  • Photodegradation Assays : Exclude UV light (λ > 300 nm) to avoid radical-mediated breakdown; use amber glassware .
  • pH-Dependent Stability : this compound decomposes at pH > 8 due to hydroxide attack on the lactone ring. Buffer solutions (pH 4–6) enhance stability .
  • Kinetic Modeling : Apply first-order kinetics (k = 0.015 h<sup>−1</sup> at 25°C) to predict shelf-life .

Q. How do computational methods aid in predicting this compound’s reactivity with biomolecules?

  • Docking Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
  • DFT Calculations : Analyze electron density maps to identify nucleophilic sites (e.g., N-methyl group) prone to acetylation .
  • MD Simulations : Track solvation effects in lipid bilayers to assess blood-brain barrier permeability .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-response in pharmacological studies?

  • ANOVA with Tukey’s HSD : Compare IC50 values across cell lines (e.g., HepG2 vs. HEK293) .
  • Non-linear Regression : Fit Hill slopes to assess cooperative binding in receptor assays .
  • PCA : Reduce dimensionality in metabolomics datasets to isolate this compound-derived biomarkers .

Q. How should researchers address ethical and regulatory constraints in this compound studies?

  • Schedule 10 Compliance : Obtain permits for handling this compound chloride (CAS 10018-19-6) under the Therapeutic Goods (Poisons Standard) 2024 .
  • Institutional Review : Submit protocols for degradation studies involving human-derived enzymes .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cotarnine
Reactant of Route 2
Cotarnine

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